molecular formula C16H15BrN2O3 B11136149 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide

5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide

Cat. No.: B11136149
M. Wt: 363.21 g/mol
InChI Key: FCQBTEKUDOYCBH-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a synthetic compound that combines a brominated furan ring with an indole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the indole and furan rings in its structure suggests it may exhibit unique chemical and biological properties.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

5-bromo-N-[2-(5-methoxyindol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H15BrN2O3/c1-21-12-2-3-13-11(10-12)6-8-19(13)9-7-18-16(20)14-4-5-15(17)22-14/h2-6,8,10H,7,9H2,1H3,(H,18,20)

InChI Key

FCQBTEKUDOYCBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide typically involves multiple steps:

  • Bromination of Furan: : The initial step involves the bromination of furan to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Indole Derivative Preparation: : The indole moiety is synthesized separately, often starting from 5-methoxyindole. This can involve various steps, including protection and deprotection of functional groups, to ensure the correct substitution pattern.

  • Coupling Reaction: : The final step involves coupling the brominated furan with the indole derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the bromine atom or the furan ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced furan or indole derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its biological activity. It could be investigated for potential use as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in areas such as cancer treatment, where indole derivatives have shown promise .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the furan and indole rings.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide would depend on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the indole and furan rings. These interactions could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structure of brominated furan and methoxyindole, which may confer distinct chemical reactivity and biological activity compared to other compounds with only one of these moieties.

Biological Activity

5-Bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including the bromine atom and the furamide group, suggest various mechanisms of action and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrN2O2, with a molecular weight of approximately 311.17 g/mol. The structure includes an indole moiety, which is a common feature in many biologically active compounds.

PropertyValue
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interactions with various cellular pathways:

  • Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. Compounds similar to this one have shown potential in targeting specific cancer cell lines, leading to apoptosis through pathways involving Bcl-2 family proteins and other apoptotic regulators.
  • Antimicrobial Activity : The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Research Findings

Recent studies have highlighted the biological activities associated with indole derivatives, including:

  • Anticancer Studies :
    • A study demonstrated that indole derivatives can significantly reduce cell viability in various cancer cell lines, with IC50 values indicating potent cytotoxic effects .
    • The presence of the methoxy group at the 5-position enhances the compound's reactivity and binding affinity to target proteins involved in cancer progression.
  • Antimicrobial Studies :
    • Research indicated that structurally similar compounds exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Case Studies

Several case studies have been conducted on indole derivatives related to this compound:

  • Study on Antitumor Activity : A compound structurally related to this furamide derivative was tested against human glioblastoma U251 cells, showing significant growth inhibition (IC50 < 30 µM), highlighting the potential of indole-based compounds in cancer therapy .
  • Antibacterial Efficacy : In another study, a related indole derivative was evaluated for its antibacterial properties, demonstrating effective inhibition against multi-drug resistant strains, indicating a promising avenue for developing new antibiotics based on this scaffold .

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